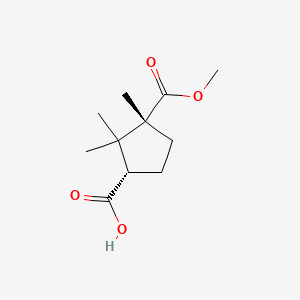

Monomethyl camphorate

Descripción

Monomethyl camphorate (CAS 26252-16-4) is a methyl ester derivative of camphoric acid, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . Structurally, it retains the bicyclic framework characteristic of camphor derivatives but features a methyl ester group, enhancing its lipophilicity compared to the parent acid. The compound is commercially available through suppliers specializing in fine chemicals, as noted in industrial databases .

Propiedades

Número CAS |

26252-16-4 |

|---|---|

Fórmula molecular |

C11H18O4 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

(1S,3R)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m1/s1 |

Clave InChI |

CNHMFZIFLREWPF-HQJQHLMTSA-N |

SMILES |

CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |

SMILES isomérico |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)OC |

SMILES canónico |

CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |

Sinónimos |

camphoric acid 1-methyl ester camphoric acid 1-methyl ester, sodium salt camphoric acid 1-methyl ester, sodium salt, (cis)-(+-)-isomer camphoric acid monomethyl ester methyl sodium camphorate monomethyl camphorate monomethyl camphorate, sodium salt, (cis)-(+-)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize monomethyl camphorate, two structurally and functionally related compounds are analyzed: camphoric acid (parent acid) and m-camphorene (a terpene derivative). A comparative overview is provided below:

Table 1: Structural and Functional Comparison

Camphoric Acid vs. This compound

- Structural Relationship: Camphoric acid (C₁₀H₁₆O₄) is the parent dicarboxylic acid of this compound. The methylation of one carboxyl group in camphoric acid yields this compound, altering its polarity and reactivity .

- Functional Differences: Camphoric acid is pivotal in synthesizing metal-camphorate frameworks (MCamFs), homochiral metal-organic frameworks (MOFs) used for enantioselective catalysis, chiral separation, and sensor technologies . Its dual carboxyl groups enable coordination with metals like cadmium or cobalt, forming porous structures . this compound, lacking a free carboxylic acid group, is less suited for MOF synthesis but may serve as a precursor or intermediate in esterification reactions.

m-Camphorene vs. This compound

- Structural Divergence: m-Camphorene (C₂₀H₃₂) is a bicyclic terpene with a distinct hydrocarbon skeleton, contrasting with this compound’s oxygenated ester structure .

- Applications: m-Camphorene’s nonpolar structure aligns with roles in fragrance and flavor industries, where volatility and lipophilicity are advantageous . this compound’s ester functionality suggests utility in controlled-release formulations or as a solubilizing agent in pharmaceuticals.

Research Findings and Data Gaps

- m-Camphorene Characterization : Structural data for m-camphorene, including its IUPAC name and stereochemistry, are well-documented , but its biological or industrial applications require further exploration.

Q & A

Basic Research Questions

Q. How can monomethyl camphorate be synthesized with high purity for experimental use?

- Methodological Answer : this compound is typically synthesized via esterification of camphoric acid with methanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reaction optimization : Control reaction time (4–6 hours) and temperature (60–80°C) to minimize side products.

- Purification : Use fractional distillation followed by recrystallization in ethanol/water mixtures to isolate the ester.

- Characterization : Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., camphorate methyl ester proton signals at δ 3.6–3.8 ppm) and HPLC (≥98% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- FT-IR : Identify ester carbonyl stretches (~1740 cm<sup>-1</sup>) and camphor-derived cyclic ketone bands (~1700 cm<sup>-1</sup>).

- NMR : Use DEPT-135 to distinguish methyl ester groups (δ 50–55 ppm for quaternary carbons).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 212.13 for C11H16O3).

- X-ray Crystallography : Resolve crystal packing and stereochemistry for solid-state studies .

Q. How do researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Document molar ratios, catalyst concentrations, and reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps).

- Batch Testing : Compare multiple synthesis batches via DSC (melting point consistency: 85–87°C) and TGA (decomposition onset >200°C).

- Reference Standards : Use commercially certified camphoric acid (e.g., Sigma-Aldrich Lot #) as a starting material control .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal properties of this compound-based polymers?

- Methodological Answer : Contradictions in glass transition temperatures (Tg) or melting points (Tm) often arise from copolymer composition variability. Address this via:

- Controlled Copolymerization : Adjust molar ratios of bis(hydroxyethyl) camphorate (BEHC) and terephthalate (BHET) (e.g., 7.6–82.9% BEHC in PEC-co-PET copolymers) .

- DSC Analysis : Use a heating rate of 10°C/min under nitrogen to standardize Tg (59–66°C) and Tm (180–209°C) measurements.

- Statistical Validation : Apply ANOVA to compare datasets from independent labs, ensuring p < 0.05 for significance .

Q. How can computational modeling predict this compound’s interactions in polymer matrices?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer chain mobility using force fields (e.g., OPLS-AA) to model Tg trends.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict ester group reactivity in copolymerization.

- Validation : Cross-reference simulation results with experimental SAXS/WAXS data for crystallinity alignment .

Q. What experimental designs mitigate stereochemical instability in this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers (e.g., R- and S-isomers).

- Kinetic Studies : Monitor racemization rates via polarimetry under varying pH/temperature conditions.

- Stabilization Strategies : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder configuration inversion .

Key Methodological Recommendations

- Literature Review : Use Google Scholar with keywords like “this compound copolymer thermal properties” to prioritize high-impact studies (sort by citations) .

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions (e.g., “How does BEHC content affect PEC-co-PET crystallinity?”) .

- Data Contradiction Analysis : Use systematic review tools (e.g., PRISMA) to evaluate biases in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.